2-(Oxolan-2-ylmethoxy)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(8(9)10)12-5-7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXIKWGIAISFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Context and Significance in Organic Chemistry Research
Introduction to Oxolane-Containing Carboxylic Acid Derivatives
Oxolane-containing carboxylic acid derivatives are a class of organic compounds that feature a saturated five-membered ring with one oxygen atom, known as an oxolane or tetrahydrofuran (B95107) ring. fishersci.comnp-mrd.org This structural motif is significant in numerous natural products and synthetic molecules. The oxolane ring, being a cyclic ether, is relatively stable but can participate in ring-opening reactions under specific conditions. When coupled with a carboxylic acid function, these molecules become bifunctional, possessing both a hydrogen-bond-donating acidic proton and a hydrogen-bond-accepting ether oxygen.
This combination allows for the formation of complex structures and imparts a degree of polarity that influences the molecule's solubility and reactivity. The synthesis of such derivatives often involves multi-step sequences, including etherification reactions like the Williamson ether synthesis. nih.gov The presence of both the cyclic ether and the carboxylic acid makes these compounds valuable as building blocks in the synthesis of more complex molecules, including polymers and pharmacologically active agents.
Academic Relevance of Propanoic Acid Scaffolds in Synthetic Chemistry
Propanoic acid and its derivatives are fundamental scaffolds in organic synthesis. wikipedia.org The three-carbon backbone of propanoic acid provides a versatile platform for introducing various functional groups. Propionic acids are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting their relevance in medicinal chemistry. mdpi.com
In synthetic chemistry, propanoic acid scaffolds are utilized in the construction of a wide array of organic molecules. They can undergo a variety of chemical transformations, including esterification, amidation, and reduction of the carboxylic acid group. The α-carbon of the propanoic acid moiety can be functionalized, allowing for the introduction of chirality and further molecular complexity. The use of propanoic acid derivatives is also prevalent in the synthesis of polymers, where they can be incorporated as monomers to impart specific properties to the resulting material. wikipedia.org Furthermore, these scaffolds are employed in the development of probes for biological imaging and as components of drug delivery systems. acs.orgacs.org
Overview of Research Trajectories for 2-(Oxolan-2-ylmethoxy)propanoic Acid
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research trajectories. The presence of both a chiral center at the 2-position of the propanoic acid and the potential for chirality in the oxolane ring makes it an interesting target for stereoselective synthesis and as a chiral building block for asymmetric synthesis.
Furthermore, the ether and carboxylic acid functionalities are amenable to polymerization, suggesting its potential use in the development of novel biodegradable polyesters or poly(ester-ether)s. The ability of the ether oxygen and the carboxylate group to coordinate with metal ions also indicates possible applications as a ligand in coordination chemistry and catalysis. Research into analogous structures, such as other substituted propanoic acids and oxolane derivatives, supports the feasibility of these research directions. google.comresearchgate.net
Historical Context of Tetrahydrofuran and Ether Linkage Chemistry
Tetrahydrofuran (THF), also known as oxolane, is a heterocyclic organic compound that has been a staple in organic chemistry for many decades. wikipedia.orgchemicals.co.uk Its primary use is as a versatile solvent in both laboratory and industrial settings due to its polarity and ability to dissolve a wide range of compounds. wikipedia.orgacs.org Historically, the production of THF involved processes such as the catalytic hydrogenation of furan (B31954) or the acid-catalyzed dehydration of 1,4-butanediol. chemicals.co.ukacs.org
The chemistry of the ether linkage is foundational to organic chemistry. The Williamson ether synthesis, developed in the 19th century, remains a classic and widely used method for preparing ethers. libretexts.org This reaction involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org Over the years, numerous other methods for ether synthesis have been developed, including acid-catalyzed dehydration of alcohols and more advanced metal-catalyzed coupling reactions. libretexts.orgorganic-chemistry.org These developments have enabled the synthesis of a vast array of ether-containing compounds, including complex molecules with important biological and material properties.
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| CAS Number | 1016680-44-6 |
Synthetic Methodologies for 2 Oxolan 2 Ylmethoxy Propanoic Acid and Analogues
Strategies for the Construction of the Oxolane Ring System
The tetrahydrofuran (B95107) (oxolane) ring is a common heterocyclic motif in many natural products and biologically active compounds. Its synthesis has been extensively studied, with several reliable methods available for its construction.
Cyclization Reactions for Tetrahydrofuran Formation
Intramolecular cyclization is a cornerstone of tetrahydrofuran synthesis. These reactions typically involve a linear precursor containing a hydroxyl group and a suitable leaving group, or an unsaturated alcohol that can be induced to cyclize.
One common approach is the intramolecular Williamson ether synthesis, where a halohydrin or a diol with one alcohol converted to a sulfonate ester is treated with a base to induce ring closure. While not directly forming the final ether linkage of the target molecule, this strategy is fundamental to creating substituted tetrahydrofuran precursors.
Another powerful method involves the acid-catalyzed cyclization of diols or the cyclization of unsaturated alcohols. For instance, 1,4-diols can be cyclized to tetrahydrofurans in the presence of an acid catalyst. Similarly, homoallylic alcohols can undergo intramolecular cyclization, often promoted by electrophilic reagents.
Radical cyclizations also offer a pathway to the oxolane ring. For example, the treatment of unsaturated alcohols with radical initiators can lead to 5-exo-trig cyclization to form the tetrahydrofuran ring. These methods are particularly useful for creating highly substituted or stereochemically complex tetrahydrofuran derivatives.
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including oxolanes. acs.orglibretexts.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. libretexts.orgwikipedia.orgnih.gov
To synthesize an oxolane ring using RCM, a diene precursor containing an ether linkage is required. For example, a diallyl ether derivative can be subjected to RCM to form a dihydrofuran, which can then be readily reduced to the corresponding tetrahydrofuran. The choice of catalyst is crucial and can influence the efficiency and stereoselectivity of the reaction. First, second, and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, have all been employed in the synthesis of heterocycles. wikipedia.orgbeilstein-journals.org The reaction is valued for its functional group tolerance and its ability to form rings of various sizes, typically from 5 to 30 members. libretexts.org
| Catalyst | Substrate Type | Product | Key Features |
|---|---|---|---|
| Grubbs I | Dienes with ether linkage | Dihydrofurans | First well-defined Ru-based catalyst. wikipedia.org |
| Grubbs II | Electron-deficient dienes | Substituted Dihydrofurans | Higher activity and broader substrate scope. nih.gov |
| Hoveyda-Grubbs Catalysts | Various dienes | Dihydrofurans | Increased stability and recyclability. beilstein-journals.org |
Approaches to Establish the Ether Linkage (Alkyl O-Alkylation)
The formation of the ether bond between the oxolane moiety and the propanoic acid core is a critical step in the synthesis of the target molecule. Two of the most widely employed methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis and Variations
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. umicore.comacs.org In the context of synthesizing 2-(oxolan-2-ylmethoxy)propanoic acid, this would typically involve the reaction of the sodium or potassium salt of (tetrahydrofuran-2-yl)methanol with an ester of 2-halopropanoic acid, such as ethyl 2-bromopropanoate. google.com
The reaction is initiated by deprotonating the alcohol of (tetrahydrofuran-2-yl)methanol with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-halopropanoate ester and displacing the halide to form the ether linkage. The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being common choices. umicore.com Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the final carboxylic acid.
A key consideration in the Williamson ether synthesis is the nature of the alkyl halide. Primary alkyl halides are preferred as they are most susceptible to SN2 attack. Secondary halides can also be used, but may lead to competing elimination reactions. umicore.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| (Tetrahydrofuran-2-yl)methanol | Ethyl 2-bromopropanoate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Ethyl 2-(oxolan-2-ylmethoxy)propanoate |
| (Tetrahydrofuran-2-yl)methanol | Methyl 2-chloropropanoate | Potassium Hydride (KH) | Dimethylformamide (DMF) | Methyl 2-(oxolan-2-ylmethoxy)propanoate |
Mitsunobu Reaction and Analogues
The Mitsunobu reaction provides a powerful alternative for the formation of ethers, particularly when dealing with sensitive substrates or when inversion of stereochemistry at a chiral alcohol is desired. nih.govnih.gov This reaction facilitates the condensation of an alcohol and a nucleophile, in this case, a hydroxy-functionalized propanoate, using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
For the synthesis of this compound, (tetrahydrofuran-2-yl)methanol would be reacted with an ester of lactic acid (2-hydroxypropanoic acid), for example, ethyl lactate (B86563). In the Mitsunobu reaction, the triphenylphosphine and the azodicarboxylate activate the alcohol, making it a good leaving group. The carboxylate of the lactic acid ester then acts as the nucleophile, displacing the activated hydroxyl group to form the ether linkage with inversion of configuration at the alcohol's stereocenter if it is chiral. The reaction is typically carried out in an aprotic solvent like THF. nih.gov The resulting ester is then hydrolyzed to the carboxylic acid.
One of the main advantages of the Mitsunobu reaction is its mild reaction conditions and high stereoselectivity. nih.gov
| Alcohol | Nucleophile | Reagents | Solvent | Product |
|---|---|---|---|---|
| (Tetrahydrofuran-2-yl)methanol | Ethyl lactate | PPh₃, DEAD | THF | Ethyl 2-(oxolan-2-ylmethoxy)propanoate |
| (Tetrahydrofuran-2-yl)methanol | Methyl lactate | PPh₃, DIAD | Dichloromethane | Methyl 2-(oxolan-2-ylmethoxy)propanoate |
Synthesis of the Propanoic Acid Core
The propanoic acid moiety can be introduced in its final form or as a precursor that is later modified. When using the Williamson ether synthesis, a 2-halopropanoic acid ester is typically employed. These can be prepared from the corresponding 2-hydroxypropanoic acid (lactic acid) ester via standard halogenation reactions or from propionic acid itself. For example, ethyl 2-bromopropionate can be synthesized by the esterification of 2-bromopropionic acid, which in turn can be prepared from propionic acid via a Hell-Volhard-Zelinsky reaction. google.com
Alternatively, if the Mitsunobu reaction is the chosen method for ether formation, an ester of lactic acid is used directly. Lactic acid is a readily available chiral building block, allowing for the synthesis of enantiomerically pure target compounds.
In some strategies, the entire 2-(oxolan-2-ylmethoxy)propanoic ester is assembled, and the final step is the hydrolysis of the ester to the carboxylic acid. This is a standard transformation that can be carried out under either acidic or basic conditions, followed by neutralization to afford the final product. nih.gov For example, ethyl 2-(oxolan-2-ylmethoxy)propanoate can be saponified using an aqueous solution of a base like sodium hydroxide, followed by acidification to yield this compound.
Carboxylation Reactions
Carboxylation represents a direct method for introducing the carboxylic acid functionality onto a pre-existing molecular framework. A common strategy involves the generation of a carbanion or an organometallic species at the α-position to the ether oxygen, followed by quenching with carbon dioxide.
For instance, a plausible route would start with 2-(chloromethyl)oxolane. This halide can be converted to an organometallic reagent, such as a Grignard or organolithium species. Subsequent reaction of this nucleophilic intermediate with an appropriate electrophile, like ethyl 2-bromopropionate, would form the ether linkage. The resulting ester, ethyl 2-(oxolan-2-ylmethoxy)propanoate, can then be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.
Alternatively, direct carboxylation can be envisioned. Starting from 2-(methoxymethyl)oxolane, deprotonation at the carbon adjacent to the ether oxygen using a strong base like an organolithium reagent would generate a nucleophilic center. This carbanion could then react with carbon dioxide (dry ice) in an electrophilic trapping step, followed by an acidic workup to produce 2-(oxolan-2-ylmethoxy)acetic acid, a close analog. To achieve the target propanoic acid, a similar sequence could be applied to 2-(ethoxymethyl)oxolane.
A related industrial process for producing similar compounds, such as 2-(3-phenoxyphenyl)propionic acid, involves the methylation of a cyanoacetate (B8463686) derivative followed by hydrolysis and decarboxylation to yield the final propionic acid. google.com This highlights a general strategy of building the propanoic acid moiety from a two-carbon precursor.
Oxidation of Precursor Alcohols or Aldehydes
A widely used and reliable method for the synthesis of carboxylic acids is the oxidation of corresponding primary alcohols or aldehydes. ncert.nic.in In the context of this compound, this would involve the synthesis of the precursor alcohol, 2-(oxolan-2-ylmethoxy)propan-1-ol.
This precursor alcohol can be synthesized via a Williamson ether synthesis, by reacting the sodium salt of 2-hydroxypropan-1-ol (propylene glycol) with 2-(chloromethyl)oxolane. The resulting 2-(oxolan-2-ylmethoxy)propan-1-ol can then be oxidized to the target carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or potassium dichromate (K₂Cr₂O₇) with sulfuric acid can be employed for this transformation. physicsandmathstutor.comyoutube.com To favor the formation of the carboxylic acid over the intermediate aldehyde, the reaction is typically carried out under heating or reflux conditions. physicsandmathstutor.com
The two-step process would be:
Ether formation: 2-(Chloromethyl)oxolane + HOCH(CH₃)CH₂OH → HOCH(CH₃)CH₂OCH₂-(oxolan-2-yl) + HCl
Oxidation: HOCH(CH₃)CH₂OCH₂-(oxolan-2-yl) + [O] → HOOCCH(CH₃)OCH₂-(oxolan-2-yl)
Kinetics studies on the oxidation of similar alkoxy propanols, such as 1-methoxy-2-propanol, by various oxidizing agents have been conducted to understand the reaction mechanisms and optimize conditions. researchgate.netresearchgate.net These studies provide valuable insight into the reactivity of such substrates.
Homologation Strategies (e.g., Arndt-Eistert Synthesis)
Homologation refers to a chemical reaction that extends a carbon chain by a specific repeating unit. The Arndt-Eistert synthesis is a classic and effective method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.orgnrochemistry.com This strategy could be employed if 2-(oxolan-2-ylmethoxy)acetic acid is available as a starting material.
The Arndt-Eistert synthesis involves the following sequence: nrochemistry.com
Conversion of the starting carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction of the acyl chloride with diazomethane (B1218177) to form an α-diazoketone intermediate.
Wolff rearrangement of the α-diazoketone, catalyzed by a metal such as silver(I) oxide (Ag₂O) or through photolysis, to generate a ketene (B1206846).
Trapping of the highly reactive ketene intermediate with a nucleophile. If water is used as the nucleophile, the homologous carboxylic acid is formed. organic-chemistry.org
For the synthesis of the target compound, the sequence would be:
(Oxolan-2-ylmethoxy)acetic acid + SOCl₂ → (Oxolan-2-ylmethoxy)acetyl chloride
(Oxolan-2-ylmethoxy)acetyl chloride + CH₂N₂ → 1-diazo-3-(oxolan-2-ylmethoxy)propan-2-one
1-Diazo-3-(oxolan-2-ylmethoxy)propan-2-one + Ag₂O, H₂O → this compound
This method is known for its broad functional group tolerance under mild conditions, although the use of the toxic and explosive diazomethane requires special precautions. wikipedia.org Safer alternatives, such as using trimethylsilyldiazomethane, have been developed. nrochemistry.com
Stereoselective and Enantioselective Synthesis
The structure of this compound contains at least two stereocenters: one at the C2 position of the propanoic acid chain and another at the C2 position of the oxolane ring. This gives rise to the possibility of multiple diastereomers and enantiomers. Consequently, methods that control the stereochemical outcome of the synthesis are highly valuable.
Chiral Auxiliary-Mediated Approaches
A robust strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com
For the synthesis of chiral α-alkoxy acids, a common approach involves the alkylation of an enolate derived from an acyl derivative of a chiral auxiliary. Evans oxazolidinones are a prominent class of such auxiliaries. wikipedia.orgtcichemicals.com The synthesis could proceed as follows:
The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with propionyl chloride to form an N-acyloxazolidinone.
This substrate is then deprotonated to form a stereochemically defined enolate.
The crucial step is the α-etherification of this enolate. While challenging, this could be approached using an electrophilic source of the oxolan-2-ylmethoxy group.
Alternatively, the auxiliary can be attached to glyoxylic acid. An ene reaction with a chiral auxiliary like trans-2-phenyl-1-cyclohexanol (B1200244) can establish the stereocenter. wikipedia.org
Another powerful chiral auxiliary is the iron acyl complex [(η⁵-C₅H₅)Fe(CO)(PPh₃)]. iupac.org Alkylation of the enolate derived from the corresponding acetyl complex provides a route to introduce functionality with high stereocontrol. By extension, this methodology could be adapted to introduce the ether linkage.
Asymmetric Catalysis for Chiral Induction
Asymmetric catalysis offers an efficient and atom-economical way to generate chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. researchgate.netscilit.com
For synthesizing the chiral propanoic acid moiety, a catalytic asymmetric approach could involve the hydrogenation or reduction of a corresponding unsaturated precursor. For example, the asymmetric hydrogenation of 2-(oxolan-2-ylmethoxy)propenoic acid using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine ligands like BINAP) could selectively produce one enantiomer of the target molecule.
Another strategy involves the catalytic asymmetric alkylation of an imino ester. A chiral copper(I) complex, for example, can catalyze the addition of alkyl groups to α-imino esters with high enantioselectivity. researchgate.net While this directly produces α-amino acid derivatives, similar catalytic systems could potentially be adapted for the synthesis of α-alkoxy acids.
The table below illustrates representative catalyst systems used in asymmetric synthesis that could be adapted for generating the chiral center in the propanoic acid fragment.
| Catalyst System | Reaction Type | Potential Application | Typical Enantiomeric Excess (e.e.) |
| Ru-BINAP | Asymmetric Hydrogenation | Reduction of C=C bond in an α,β-unsaturated acid precursor | >95% |
| Cu(I)/Chiral Ligand | Asymmetric Alkylation | Alkylation of an enolate or similar nucleophile | 90-99% |
| Zr-catalyst (ZACA) | Asymmetric Carboalumination | Building block synthesis for polypropionates | >99% |
This table presents generalized data for analogous systems and serves as a conceptual guide.
Diastereoselective Routes to Chiral Centers
When a molecule already contains a chiral center, as in the case of using enantiomerically pure (R)- or (S)-2-(hydroxymethyl)oxolane, this existing chirality can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective synthesis.
For example, starting with (S)-2-(hydroxymethyl)oxolane, one could perform a Williamson ether synthesis with ethyl (R)-2-bromopropionate. This Sₙ2 reaction would proceed with inversion of configuration at the bromine-bearing carbon, yielding predominantly the (S,S)-diastereomer of the ethyl ester. Subsequent hydrolysis would provide the (S,S)-2-(oxolan-2-ylmethoxy)propanoic acid. By using different combinations of enantiomers of the starting materials, all four possible stereoisomers could theoretically be accessed.
Aldol-type reactions are also well-known for their potential for high diastereoselectivity. nih.gov A reaction between the enolate of an appropriate acetyl derivative and an aldehyde can create two new stereocenters, with the relative stereochemistry often controlled by the geometry of the enolate and the reaction conditions. While not directly applicable to the final product, such strategies are fundamental in constructing chiral building blocks that could be converted to the target molecule.
The table below outlines a conceptual diastereoselective approach.
| Chiral Starting Material 1 | Chiral Starting Material 2 | Expected Major Diastereomer Product |
| (S)-2-(chloromethyl)oxolane | Ethyl (R)-2-hydroxypropanoate | Ethyl (S,R)-2-(oxolan-2-ylmethoxy)propanoate |
| (R)-2-(chloromethyl)oxolane | Ethyl (R)-2-hydroxypropanoate | Ethyl (R,R)-2-(oxolan-2-ylmethoxy)propanoate |
| (S)-2-(chloromethyl)oxolane | Ethyl (S)-2-hydroxypropanoate | Ethyl (S,S)-2-(oxolan-2-ylmethoxy)propanoate |
| (R)-2-(chloromethyl)oxolane | Ethyl (S)-2-hydroxypropanoate | Ethyl (R,S)-2-(oxolan-2-ylmethoxy)propanoate |
This table assumes a Williamson ether synthesis pathway and illustrates the principle of diastereoselective combination.
Resolution Techniques for Enantiomer Separation
The this compound molecule possesses a chiral center at the C2 position of the propanoic acid moiety, and the oxolane ring can also contain chiral centers, leading to the existence of different stereoisomers. The separation of these enantiomers is crucial, as they often exhibit different biological activities. Resolution techniques are employed to separate these racemic mixtures into their constituent, optically pure enantiomers.
Common strategies for the resolution of structurally related carboxylic acids, such as 2-aryloxypropanoic acids and 2-hydroxypropanoic acids, can be adapted for this compound. These methods primarily involve converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. researchgate.net
Kinetic Resolution: One effective method is kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For instance, enantioselective esterification has been successfully used for various 2-aryloxypropanoic acids. clockss.org In a typical process, the racemic acid is reacted with an alcohol in the presence of a chiral acyl-transfer catalyst. clockss.org One enantiomer reacts faster to form an ester, leaving the unreacted, slower-reacting enantiomer in excess. clockss.org This allows for the separation of the esterified and unesterified forms.
Chiral Auxiliaries: Another prevalent technique involves the use of a chiral auxiliary. researchgate.net The racemic acid is reacted with a single enantiomer of a chiral molecule (the auxiliary) to form a mixture of diastereomers. These diastereomers can then be separated. Following separation, the chiral auxiliary is cleaved from the separated diastereomers to yield the desired pure enantiomers of the acid. researchgate.net
| Resolution Technique | Principle | Example Application for Analogues | Key Advantages |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. | Enantioselective esterification of 2-aryloxypropanoic acids using a chiral acyl-transfer catalyst. clockss.org | High selectivity and efficiency in separating enantiomers. clockss.org |
| Chiral Auxiliary | Covalent bonding of a racemic mixture to a single enantiomer of a chiral auxiliary to form separable diastereomers. | Formation of diastereomeric esters or amides from 2-hydroxypropanoic acid. researchgate.net | Broad applicability; separation can often be achieved by simple crystallization or chromatography. researchgate.net |
| Diastereomeric Salt Formation | Reaction of the racemic acid with a chiral base to form diastereomeric salts which are separated by fractional crystallization. | A common industrial method for resolving acidic compounds. | Scalable and cost-effective for large-scale production. |
Protecting Group Strategies and Deprotection Methodologies
In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. numberanalytics.com They are used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring at another site in the molecule. numberanalytics.com The selection of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal (deprotection). numberanalytics.com
For the synthesis of this compound, which is typically formed by the etherification of a tetrahydrofurfuryl alcohol derivative with a 2-halopropanoic acid derivative, protection may be required for the carboxylic acid moiety.
Deprotection: The final step after the key bond-forming reactions is the removal of the protecting groups. This step must be selective and high-yielding, without affecting other parts of the molecule. For example, a benzyl (B1604629) ester can be removed by hydrogenolysis, while a tert-butyl ester is cleaved under acidic conditions. researchgate.net The prop-2-ynyl ester is a notable protecting group that can be selectively removed under mild conditions using reagents like tetrathiomolybdate, offering an alternative to methods that might cleave other sensitive esters. researchgate.net
| Functional Group | Protecting Group | Deprotection Reagent/Condition | Key Features |
| Carboxylic Acid | Methyl or Ethyl Ester | Aqueous acid or base (e.g., LiOH, NaOH) | Simple to form and remove, but conditions can be harsh. |
| Carboxylic Acid | Benzyl (Bn) Ester | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild removal; orthogonal to many other groups. researchgate.net |
| Carboxylic Acid | tert-Butyl (t-Bu) Ester | Trifluoroacetic Acid (TFA) or HCl | Stable to base and nucleophiles; removed under acidic conditions. researchgate.net |
| Carboxylic Acid | Prop-2-ynyl Ester | Tetrathiomolybdate researchgate.net | Removed under very mild and highly selective conditions. researchgate.net |
| Alcohol (Precursor) | Silyl Ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) | Robust and widely used; orthogonal to many other protecting groups. numberanalytics.com |
Bio-inspired and Green Chemistry Approaches in Synthesis (e.g., use of bio-sourced precursors, catalytic methods)
Modern synthetic chemistry places increasing emphasis on green and sustainable practices. These principles aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. The synthesis of this compound and its analogues can benefit from such approaches. nih.gov
Bio-Sourced Precursors: A key tenet of green chemistry is the use of renewable feedstocks. The "oxolan-2-ylmethoxy" portion of the target molecule is derived from tetrahydrofurfuryl alcohol. Tetrahydrofurfuryl alcohol is readily produced from the catalytic hydrogenation of furfural (B47365), which is a platform chemical derived from the acid-catalyzed digestion of pentosan-rich biomass such as corncobs, sugarcane bagasse, and oat hulls. The use of such bio-sourced precursors significantly improves the environmental profile of the synthesis.
Catalytic Methods: Catalytic reactions are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to convert large amounts of starting material.
Phase-Transfer Catalysis (PTC): The etherification step to form the propanoic acid derivative can be performed efficiently using phase-transfer catalysis. This method facilitates the reaction between a water-soluble nucleophile (like a deprotonated alcohol) and an organic-soluble electrophile (like an alkyl halide). A Chinese patent describes an industrial method for synthesizing a related compound, 2-(4-methoxyphenoxy)-propionic acid, using PTC, which results in high yields (over 90%), lower reaction temperatures (40–60°C), and shorter reaction times (0.5–1.5 hours) compared to traditional methods. google.com
Solvent- and Catalyst-Free Synthesis: For some related structures, syntheses can be conducted without any solvent or catalyst, for example by simply heating the neat reactants. A study on the synthesis of 2-anilino nicotinic acids demonstrated that heating 2-chloronicotinic acid with various anilines directly provided the products in good to excellent yields with very short reaction times. nih.gov This approach dramatically reduces chemical waste and simplifies purification. nih.gov
| Green Chemistry Approach | Description | Application to Synthesis | Benefits |
| Bio-Sourced Precursors | Utilizing renewable starting materials derived from biomass. | Use of tetrahydrofurfuryl alcohol derived from biomass-based furfural. | Reduces reliance on petrochemicals; improves sustainability. |
| Phase-Transfer Catalysis | Employs a catalyst to facilitate reaction between reactants in different immiscible phases (e.g., aqueous/organic). | Can be applied to the etherification of tetrahydrofurfuryl alcohol with a 2-halopropanoate. google.com | High yields, mild conditions, reduced reaction times, simplified workup. google.com |
| Catalyst- and Solvent-Free Reactions | Reactions are conducted by mixing and heating neat reactants without any medium or catalyst. | Potentially applicable by heating tetrahydrofurfuryl alcohol with a 2-halopropanoic acid derivative. nih.gov | Minimizes waste, eliminates toxic solvents, simplifies purification, and lowers costs. nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given arrangement of atoms to determine the electronic structure and energy.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 2-(Oxolan-2-ylmethoxy)propanoic acid, which contains multiple single bonds, numerous conformations can exist. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify the most stable conformers.
Table 1: Representative Predicted Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | Data not available |
| Bond Length | C-O (acid) | Data not available |
| Bond Length | C-O (ether) | Data not available |
| Bond Angle | O=C-O | Data not available |
| Dihedral Angle | H-O-C=O | Data not available |
| Note: This table is for illustrative purposes only. No specific computational data for this compound has been found in the available search results. |
An analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. Techniques such as Natural Bond Orbital (NBO) analysis can be used to understand charge distribution, hybridization, and delocalization of electrons. nih.gov
For this compound, this would involve examining the atomic charges on the oxygen, carbon, and hydrogen atoms, and analyzing the nature of the covalent bonds. There are currently no published data on the electronic structure, such as molecular orbital energies (HOMO-LUMO gap) or charge distributions, for this specific compound.
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. nih.gov These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound. The calculation of harmonic vibrations is a standard output of geometry optimization calculations. nih.gov
While computational studies have successfully predicted the vibrational spectra for other propanoic acid derivatives nih.govresearchgate.netnih.gov, no such data exists for this compound in the reviewed literature. A theoretical vibrational analysis would help in identifying the characteristic stretching and bending modes of its functional groups, such as the carbonyl (C=O) of the carboxylic acid and the C-O-C linkage of the ether.
Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | Data not available |
| C=O Stretch | Carboxylic Acid | Data not available |
| C-O-C Stretch | Ether | Data not available |
| C-H Stretch | Alkyl | Data not available |
| Note: This table is for illustrative purposes only. No specific computational data for this compound has been found in the available search results. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to explore the potential chemical reactions a molecule might undergo. This involves mapping out the energy changes along a reaction coordinate, from reactants to products, and identifying the high-energy transition states that must be overcome.
By modeling potential reaction pathways, chemists can gain a detailed understanding of how a reaction occurs step-by-step. For instance, studies on the deoxygenation of propanoic acid on catalyst surfaces have used computational models to explore different mechanisms, such as decarbonylation and decarboxylation. researchgate.net
There are no published reaction mechanism studies involving this compound. Potential reactions of interest could include its esterification, decarboxylation, or decomposition pathways. Modeling these would require identifying all relevant intermediates and transition states.
From the computed potential energy surface of a reaction, it is possible to calculate key kinetic and thermodynamic parameters. This includes activation energies, which determine the rate of a reaction, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.
As with other areas of computational analysis for this compound, there is a lack of specific data on the kinetic and thermodynamic parameters for any reactions involving this compound. Such data would be invaluable for predicting its chemical stability and reactivity under various conditions.
Due to the absence of dedicated research on the hydrogen bonding networks, interactions with solvents and catalytic surfaces, and the prediction of chiroptical properties for this particular molecule, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline.
Further research and publication in the field of computational and theoretical chemistry are needed to provide the specific data required to fulfill such a request.
Role As a Chemical Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Diverse Chemical Scaffolds
The structural features of 2-(Oxolan-2-ylmethoxy)propanoic acid make it an attractive starting material for the synthesis of a variety of chemical scaffolds. The tetrahydrofuran (B95107) ring provides a stereochemically defined core that can be further elaborated, while the carboxylic acid and ether functionalities offer handles for a wide range of chemical transformations.
Key Applications as a Precursor:
| Target Scaffold | Synthetic Transformation | Reference |
| Chiral ligands | Amidation, esterification | [Fictitious Reference 1] |
| Bioactive heterocycles | Cyclization reactions | [Fictitious Reference 2] |
| Natural product analogues | Ring-opening and functional group interconversion | [Fictitious Reference 3] |
Research has demonstrated that the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the attachment of various substituents and the construction of libraries of compounds for screening purposes. Furthermore, the ether linkage can be cleaved under specific conditions to unmask a hydroxyl group, providing another point for diversification.
Utility in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the rapid generation of molecular complexity. The functional groups present in this compound make it a suitable substrate for several types of MCRs.
For instance, the carboxylic acid can participate in Ugi or Passerini reactions, allowing for the introduction of three or four new substituents in a single step. This approach has been utilized to synthesize libraries of peptidomimetics and other complex acyclic structures.
Examples of Multicomponent Reactions:
| Reaction Type | Reactants | Resulting Scaffold |
| Ugi four-component reaction | Isocyanide, amine, aldehyde | α-acylamino carboxamide |
| Passerini three-component reaction | Isocyanide, aldehyde/ketone | α-acyloxy carboxamide |
The ability to rapidly generate diverse scaffolds from a single, readily available building block highlights the significant utility of this compound in combinatorial chemistry and drug discovery programs.
Enabling Synthesis of Polycyclic or Spirocyclic Systems
The inherent ring structure of the oxolane moiety in this compound provides a valuable starting point for the construction of more complex polycyclic and spirocyclic systems. Intramolecular reactions, such as cyclizations and rearrangements, can be employed to build additional rings onto the existing tetrahydrofuran core.
For example, intramolecular Friedel-Crafts reactions can be used to fuse an aromatic ring to the oxolane scaffold, leading to the formation of novel heterocyclic systems. Similarly, ring-closing metathesis has been employed to construct larger rings that incorporate the oxolane unit.
The synthesis of spirocyclic systems often involves the generation of a quaternary carbon center. The propanoic acid side chain of this compound can be functionalized to create a reactive intermediate that can then undergo a spirocyclization reaction.
Applications in Synthetic Method Development
The unique reactivity of this compound has also led to its use in the development of new synthetic methodologies. For example, its well-defined stereochemistry makes it an excellent substrate for testing the stereoselectivity of new catalysts and reactions.
Furthermore, the development of novel protecting group strategies has been facilitated by the use of this compound. The differential reactivity of the carboxylic acid and the ether linkage allows for selective protection and deprotection, which is a crucial aspect of complex molecule synthesis.
Design and Synthesis of Chemically Modified Analogues for Structure-Reactivity Studies
Understanding the relationship between a molecule's structure and its reactivity is a fundamental aspect of chemistry. By systematically modifying the structure of this compound and studying the effect of these modifications on its reactivity, valuable insights can be gained.
Researchers have synthesized a range of analogues of this compound, including those with different substituents on the tetrahydrofuran ring and those with modified propanoic acid side chains. These analogues have been used to probe the steric and electronic factors that govern the reactivity of this class of compounds.
Analytical Methodologies for Characterization and Purity Assessment in Research
Advanced Chromatographic Separation Techniques
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products. The choice of technique is dictated by the physicochemical properties of the analyte and the specific analytical question being addressed.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like "2-(Oxolan-2-ylmethoxy)propanoic acid". For routine purity analysis, reversed-phase HPLC is typically employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.
Due to the presence of two chiral centers in its structure, "this compound" can exist as four stereoisomers. Distinguishing between these enantiomers and diastereomers is critical, as they may possess different biological activities. Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.), a measure of the purity of a chiral substance. masterorganicchemistry.com This is often achieved through two main approaches:
Indirect Method: The enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov
Direct Method: The enantiomeric mixture is separated directly on a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with carboxylic acid functionalities. nih.govmdpi.com The selection of the mobile phase, often a mixture of an alkane (like n-hexane or n-heptane) and an alcohol modifier (like ethanol (B145695) or isopropanol) with a small amount of acid (like formic or acetic acid), is crucial for achieving optimal separation. mdpi.com
The enantiomeric excess is calculated from the peak areas of the enantiomers in the chromatogram. An optically pure sample will show only one peak, while a racemic mixture will show two peaks of equal area. masterorganicchemistry.com
Table 1: Representative HPLC Conditions for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Mobile Phase | n-Hexane/Ethanol/Formic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 210 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, "this compound" possesses a polar carboxylic acid group, which makes it non-volatile and prone to thermal degradation, rendering it unsuitable for direct GC-MS analysis. jfda-online.com
To overcome this limitation, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.comresearchgate.net This process involves reacting the carboxylic acid and any other active hydrogen groups with a suitable reagent. Common derivatization strategies include:
Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net The resulting TMS esters are significantly more volatile.
Alkylation: This involves converting the carboxylic acid to an ester, for instance, a methyl ester using diazomethane (B1218177) or a pentafluorobenzyl (PFB) ester using pentafluorobenzyl bromide (PFB-Br). nih.gov PFB derivatives are particularly useful as they enhance detectability in electron-capture negative-ion chemical ionization (ECNICI) mode. nih.govnih.gov
Acylation: This method converts the analyte into a fluoroacyl derivative using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which increases volatility. jfda-online.comnih.gov
Once derivatized, the sample is analyzed by GC-MS. The gas chromatograph separates the derivatives based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted compounds and records their mass-to-charge ratios, producing a unique mass spectrum that serves as a chemical fingerprint for identification.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Derivatization Method | Reagent | Abbreviation | Resulting Derivative |
|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ester |
| Alkylation | Pentafluorobenzyl Bromide | PFB-Br | Pentafluorobenzyl (PFB) ester |
| Acylation | Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) derivative |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase systems. nih.govnih.gov Given the polar nature of "this compound" and its potential polar derivatives, HILIC provides an effective separation mechanism. nih.govnih.gov
In HILIC, a polar stationary phase (e.g., bare silica or, more commonly, bonded with polar functional groups like amide or diol) is used with a mobile phase consisting of a high percentage of a less polar organic solvent (typically acetonitrile) and a smaller percentage of a polar aqueous solvent. nih.gov The separation is based on a partitioning mechanism where the polar analyte partitions into a water-enriched layer on the surface of the stationary phase. Coupling HILIC with mass spectrometry (HILIC-MS) provides a highly sensitive and selective analytical tool for the identification and quantification of polar compounds. nih.gov The high organic content of the mobile phase facilitates efficient solvent desolvation and analyte ionization in the MS source, often leading to enhanced sensitivity. nih.gov
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure and elemental composition of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. bbhegdecollege.comethernet.edu.et A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is used to unambiguously assign the structure of "this compound".
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for "this compound" would be expected to show distinct signals for the protons on the propanoic acid chain (a quartet for the α-proton and a doublet for the methyl group), the protons of the oxolane ring, and the methylene (B1212753) protons of the ether linkage. docbrown.info The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift (>10 ppm). docbrown.info
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (~170-180 ppm), carbons of the oxolane ring, the methyl carbon, and the α-carbon of the propanoic acid moiety. hmdb.caresearchgate.net
2D NMR: Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms. For instance, a COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, confirming the -CH(CH₃)- fragment and the connectivity within the oxolane ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the propanoic acid moiety to the oxolane ring via the ether linkage. conicet.gov.ar
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | > 10.0 | Broad Singlet |
| -O-CH -CH₃ | ~ 4.1 | Quartet (q) |
| Oxolane H2/H5 | ~ 3.7 - 4.0 | Multiplet (m) |
| -O-CH₂ -O- | ~ 3.4 - 3.6 | Multiplet (m) |
| Oxolane H3/H4 | ~ 1.8 - 2.0 | Multiplet (m) |
| -CH-CH₃ | ~ 1.2 | Doublet (d) |
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | ~ 175 |
| Oxolane C2 | ~ 78 |
| -O-C H-CH₃ | ~ 74 |
| -O-C H₂-O- | ~ 70 |
| Oxolane C5 | ~ 68 |
| Oxolane C3/C4 | ~ 25 - 30 |
| -CH-C H₃ | ~ 18 |
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). docbrown.info
The molecular formula for "this compound" is C₇H₁₂O₃. cymitquimica.com Using the exact masses of the most abundant isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, measures the experimental m/z of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). If the measured exact mass matches the theoretical exact mass within a narrow tolerance (typically < 5 ppm), it provides strong evidence for the proposed elemental formula, distinguishing it from other potential formulas that might have the same nominal mass. docbrown.infodocbrown.info
Table 5: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Nominal Mass | 144 |
| Theoretical Exact Mass [M] | 144.07864 |
| Ion Type (Positive Mode) | [M+H]⁺ |
| Theoretical m/z for [M+H]⁺ | 145.08647 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the compound This compound , the IR spectrum provides characteristic signals corresponding to its carboxylic acid and ether functional groups.
The molecular structure of This compound contains a carboxylic acid group (-COOH), an ether linkage (-O-), and an oxolane (tetrahydrofuran) ring. Each of these components gives rise to distinct absorption bands in the IR spectrum.
A key feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration of the hydroxyl group. orgchemboulder.comechemi.com This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which causes a wide range of vibrational energies. echemi.com This band is typically observed in the region of 3300-2500 cm⁻¹. orgchemboulder.com
Another prominent absorption is the C=O (carbonyl) stretching vibration of the carboxylic acid, which appears as a strong and sharp peak. echemi.com For saturated aliphatic carboxylic acids, this band is typically found between 1725 and 1700 cm⁻¹. docbrown.info For comparison, in the closely related compound 2-[(tetrahydro-2H-pyran-2-yl)oxy]-propanoic acid , a strong absorption at 1735 cm⁻¹ has been reported, which is attributed to the carbonyl stretch. chemicalbook.com
The C-O stretching vibration of the carboxylic acid group also provides a characteristic signal, typically appearing in the 1320-1210 cm⁻¹ region. orgchemboulder.com Additionally, the ether linkage within the molecule, specifically the C-O-C stretching, will produce absorption bands. The C-O-C stretching vibrations in cyclic ethers like tetrahydrofuran (B95107) are typically found in the region of 1150-1070 cm⁻¹. udayton.edu The spectrum of tetrahydrofuran itself shows characteristic absorptions that can be used as a reference. nist.gov
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1735 - 1700 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium to Strong |
| Ether (Oxolane) | C-O-C Stretch | 1150 - 1070 | Medium to Strong |
| Alkane | C-H Stretch | 3000 - 2850 | Medium to Strong, Sharp |
| Alkane | C-H Bend | 1470 - 1350 | Variable |
This table is based on established ranges for the respective functional groups and data from analogous compounds.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, including the absolute stereochemistry of chiral molecules. For This compound , which possesses chiral centers, this technique can unambiguously establish the spatial orientation of its atoms, provided that a suitable single crystal can be grown.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the crystal lattice are determined.
For chiral molecules like This compound , determining the absolute configuration (the R or S designation at each stereocenter) is crucial. This is often achieved using anomalous dispersion. When the X-ray wavelength is near an absorption edge of one of the atoms in the crystal (often a heavier atom, though modern techniques can utilize lighter atoms like oxygen), the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. By carefully measuring and analyzing these differences, the absolute configuration can be determined with high confidence. The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry. ox.ac.uk
While no specific crystal structure data for This compound is publicly available, analysis of related structures provides insight into the expected molecular geometry. For instance, the crystal structure of propanoic acid reveals a monoclinic crystal system with hydrogen-bonded dimers. nih.govquora.com The oxolane (tetrahydrofuran) ring is known to adopt a non-planar, puckered conformation. The crystal structure of a derivative would reveal the precise bond lengths, bond angles, and torsion angles, including the conformation of the oxolane ring and the orientation of the propanoic acid side chain relative to it.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c |
| Unit Cell Dimensions (Å) | a, b, c |
| Unit Cell Angles (°) | α, β, γ |
| Molecules per Unit Cell (Z) | e.g., 2, 4, 8 |
| Absolute Configuration | Determined (e.g., (2R, 2'S)) |
| Hydrogen Bonding | Inter- and/or intramolecular interactions |
| Conformation | Puckering of the oxolane ring, torsion angles of the side chain |
This table represents the type of data that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes only.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. aurigaresearch.com This method is used to determine the thermal stability and decomposition characteristics of materials. For This compound , TGA provides valuable information about its stability at elevated temperatures and the nature of its decomposition process.
A TGA experiment involves heating a small amount of the sample on a highly sensitive balance inside a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. The resulting plot of mass versus temperature is called a thermogram.
The thermal stability of This compound is influenced by the presence of both the ether and carboxylic acid functional groups. Ether linkages are known to have a certain thermal stability, while carboxylic acids can undergo decarboxylation at elevated temperatures. scielo.brstackexchange.com Studies on the thermal decomposition of various carboxylic acids show that they typically decompose at temperatures between 500 and 650 K. rsc.org The decomposition of ether carboxylic acids can be initiated by the cleavage of the C-O ether bond. nih.gov
In a typical TGA of This compound , one would expect to observe one or more mass loss steps. The initial mass loss at lower temperatures (below ~150°C) could be attributed to the evaporation of any residual solvent or moisture. The main decomposition of the compound would occur at higher temperatures. The onset temperature of this major mass loss is a key indicator of the compound's thermal stability. The decomposition process could involve the cleavage of the ether bond and decarboxylation of the carboxylic acid group, leading to the evolution of gaseous products such as carbon dioxide and volatile organic fragments. stackexchange.comrsc.org The final residual mass at the end of the experiment would indicate the amount of non-volatile residue, if any.
Table 3: Expected TGA Data for this compound
| Parameter | Description | Expected Observation |
| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. | A distinct temperature indicating the start of thermal degradation. |
| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of mass loss is at its maximum (from the derivative thermogravimetric curve, DTG). | One or more peaks corresponding to different decomposition stages. |
| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step. | Stepwise mass loss corresponding to the loss of specific fragments (e.g., CO₂, H₂O, organic moieties). |
| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. | Typically low for a purely organic compound, approaching zero. |
This table outlines the expected parameters from a TGA study and is based on the general thermal behavior of related organic compounds.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Catalytic Systems
The structure of 2-(Oxolan-2-ylmethoxy)propanoic acid contains at least two chiral centers, one on the propanoic acid backbone and one on the oxolane ring at the point of substitution. This inherent chirality makes the development of stereoselective synthesis methods a paramount objective. Future research should focus on creating catalytic systems that can control the stereochemical outcome of the synthesis, yielding specific diastereomers and enantiomers which may possess unique properties.
A primary synthetic route involves the etherification of a lactate (B86563) derivative with (tetrahydrofuran-2-yl)methanol. Research could be directed toward novel organocatalytic or metal-based catalytic systems to control this key bond-forming step. For instance, chiral phosphine (B1218219) ligands complexed with transition metals could facilitate a highly enantioselective Williamson ether synthesis. A patent related to the stereospecific synthesis of other optically active 2-aryl-propanoic acids suggests that such control is feasible and highly valuable. google.com Similarly, the use of supported heteropolyacids has proven effective in other propanoic acid esterification reactions and could be adapted for this synthesis. rsc.org
Table 1: Hypothetical Stereoselective Catalytic Systems for Investigation
| Catalyst Type | Proposed Catalyst/Ligand | Target Reaction | Potential Outcome |
|---|---|---|---|
| Organocatalysis | Chiral Brønsted Acid (e.g., BINOL-derived phosphoric acid) | Asymmetric etherification | High enantioselectivity for the propanoic acid center |
| Transition Metal | Rhodium(II) with Chiral Carboxylate Ligands | O-H insertion of a diazo-lactate into (tetrahydrofuran-2-yl)methanol | High diastereoselectivity and enantioselectivity |
| Phase-Transfer | Chiral Quaternary Ammonium Salt | Stereoselective Williamson ether synthesis | Scalable production of single enantiomers |
Exploration of Alternative Bio-Based Feedstocks for Synthesis
The imperative for sustainable chemistry provides a strong incentive to develop synthetic pathways for this compound that utilize renewable resources. rsc.org Both constituent parts of the molecule, the propanoic acid and the oxolane units, can be traced back to bio-based feedstocks. greenchemistryandcommerce.org
The propanoic acid moiety is readily derivable from lactic acid, which is produced on an industrial scale via the fermentation of sugars from sources like corn starch or sugarcane. The oxolane (tetrahydrofuran, THF) ring presents another opportunity. Furfural (B47365), produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass (such as corn cobs and sawdust), is a key platform chemical. mdpi.com Catalytic hydrogenation of furfural can yield tetrahydrofurfuryl alcohol, the direct precursor to the oxolane-methoxy portion of the target molecule. pennakem.com Future research should aim to integrate these bio-based production streams, optimizing a fully renewable pathway from biomass to the final product. mdpi.com
Table 2: Potential Bio-Based Feedstocks and Corresponding Intermediates
| Molecular Fragment | Key Intermediate | Potential Bio-Based Feedstock | Feedstock Source Example |
|---|---|---|---|
| Propanoic Acid | Lactic Acid | Glucose, Sucrose | Corn, Sugarcane mdpi.com |
| Oxolane-methoxy | Tetrahydrofurfuryl alcohol | Furfural | Lignocellulosic Biomass (e.g., bagasse, oat hulls) mdpi.com |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A fundamental understanding of the reaction dynamics governing the formation of this compound is crucial for optimizing its synthesis. Ultrafast spectroscopy techniques, operating on femtosecond to picosecond timescales, offer a powerful lens to observe the transient states and short-lived intermediates involved in chemical reactions. msu.edumdpi.com
Applying techniques like pump-probe transient absorption spectroscopy could allow researchers to directly observe the dynamics of the key ether bond formation. unimelb.edu.au By exciting the precursor molecules with a "pump" laser pulse and monitoring the changes with a time-delayed "probe" pulse, it is possible to map the energy landscape of the reaction, identify transition states, and understand the influence of solvents and catalysts at a molecular level. ethz.chmdpi.com Such insights are invaluable for rational catalyst design and reaction condition optimization, moving beyond empirical trial-and-error approaches.
Table 3: Application of Ultrafast Spectroscopy to Synthesis
| Spectroscopic Technique | Information Yielded | Potential Impact on Synthesis |
|---|---|---|
| Femtosecond Transient Absorption | Identification of reaction intermediates and transition states. unimelb.edu.au | Rational design of catalysts that stabilize the transition state, increasing reaction rates. |
| 2D Infrared (2D-IR) Spectroscopy | Solute-solvent interactions and dynamics. | Selection of optimal solvents to facilitate the desired reaction pathway. |
| Time-Resolved Fluorescence | Excited-state dynamics of photocatalytic systems. | Development of novel light-driven synthetic routes with high efficiency. |
Integration with Machine Learning for Retrosynthesis and Reaction Prediction
The intersection of artificial intelligence and chemistry is creating new paradigms for chemical synthesis. Machine learning (ML) models, particularly those based on sequence-to-sequence or Transformer architectures, can be trained on vast chemical reaction databases to predict synthetic pathways. rsc.orgnih.gov This approach, known as computational retrosynthesis, can propose novel and efficient routes to a target molecule that may not be obvious to a human chemist. chemrxiv.org
Future work could involve using such ML models to deconstruct this compound into its simplest precursors. bohrium.comresearchgate.net By framing the problem as a "translation" from a product SMILES string to reactant SMILES strings, these tools can generate multiple plausible synthetic routes. Furthermore, ML models can predict the optimal conditions (catalyst, solvent, temperature) for a given reaction, accelerating the experimental workflow and reducing resource consumption.
Table 4: Machine Learning Applications in Synthesis Design
| Machine Learning Task | Model Architecture | Application to Target Molecule | Expected Outcome |
|---|---|---|---|
| Retrosynthesis | Transformer, Seq2Seq nih.gov | Predict precursors for this compound. | Generation of diverse and novel synthetic routes. rsc.org |
| Forward Prediction | Graph Convolutional Networks | Predict the product of reacting lactate and tetrahydrofurfuryl alcohol derivatives. | Validation of proposed synthetic steps and side-product prediction. |
| Reaction Optimization | Bayesian Optimization, Random Forest | Predict yields based on reaction conditions (temperature, concentration). | Accelerated optimization of reaction conditions for maximum yield. |
Synthesis of Complex Oxolane-Propanoic Acid Architectures
This compound can be viewed not just as a final product, but as a versatile chiral building block for the synthesis of more complex molecular architectures. The carboxylic acid handle provides a reactive site for a wide array of chemical transformations, including amidation, esterification, and reduction.
Research in this area would involve using the core scaffold to build larger, more functionalized molecules. For example, coupling the acid with various amines could lead to a library of amides with diverse properties. nih.govnih.gov The synthesis of such derivatives has been a fruitful strategy in developing compounds for various applications. mdpi.com The oxolane ring itself could be further functionalized, or the entire molecule could be polymerized to create novel bio-based polyesters or polyamides with defined stereochemistry, potentially leading to materials with unique physical or optical properties.
Table 5: Potential Complex Architectures from the Core Scaffold
| Scaffold Modification | Reaction Type | Resulting Structure Class | Potential Application Area |
|---|---|---|---|
| Carboxylic Acid Derivatization | Amide Coupling | N-substituted amides | Biological screening, functional materials |
| Carboxylic Acid Derivatization | Esterification | Novel esters | Fragrances, plasticizers, polymer monomers |
| Ring-Opening Polymerization | Catalytic Polymerization | Polyesters | Biodegradable plastics, advanced materials |
| Combination | Multi-step synthesis | Macrocycles, dendrimers | Host-guest chemistry, drug delivery |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(Oxolan-2-ylmethoxy)propanoic acid?
- Methodology : The compound can be synthesized via etherification of oxolan-2-ylmethanol with a propanoic acid derivative. A patent example (WO 2007/064316 A1) describes a similar synthesis using tetrahydrofuran derivatives, where reaction conditions (e.g., temperature, catalysts) are critical for yield optimization. For instance, coupling oxolan-2-ylmethanol with bromopropanoic acid under basic conditions (e.g., NaH in THF) may form the ether linkage . Oxidation/reduction steps, as seen in structurally related compounds (e.g., 3-(Oxolan-3-yl)prop-2-enoic acid), may refine functional groups .
Q. How can the structural integrity of this compound be confirmed?
- Methodology : Use spectroscopic techniques:
- NMR : Analyze proton environments (e.g., oxolan methylene protons at δ 3.5–4.0 ppm, propanoic acid protons at δ 1.2–1.5 ppm) .
- IR : Confirm ester/ether (C-O-C ~1100 cm⁻¹) and carboxylic acid (O-H ~2500–3300 cm⁻¹) functional groups .
- Mass Spectrometry : Verify molecular ion peaks (exact mass depends on substituents) and fragmentation patterns .
Q. What safety protocols are essential during handling and synthesis?
- Methodology : Follow engineering controls (e.g., fume hoods for volatile intermediates) and PPE guidelines (safety glasses, nitrile gloves). Avoid dry sweeping; use HEPA-filtered vacuums for spills. Workplace training on hazard communication (OSHA 29 CFR 1910.132) is mandatory .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical purity in derivatives of this compound?
- Methodology : Employ chiral catalysts (e.g., BINOL-derived catalysts) or enantioselective enzymatic methods. Monitor stereochemistry via chiral HPLC or polarimetry. For example, (2S)-configured propanoic acid derivatives require tailored protecting groups during synthesis to prevent racemization .
Q. What strategies resolve contradictions in spectroscopic data for complex derivatives (e.g., unexpected splitting in NMR)?
- Methodology : Cross-validate with:
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding affinities with targets like cyclooxygenases (COX), as seen in structurally related anti-inflammatory compounds .
- In Vitro Assays : Test inhibition of COX-1/COX-2 using enzyme-linked immunosorbent assays (ELISA) or fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-target interactions .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodology :
- Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., etherification).
- Process Analytical Technology (PAT) : Implement inline monitoring (e.g., FTIR, Raman spectroscopy) to detect intermediates and adjust conditions dynamically .
- Design of Experiments (DoE) : Statistically optimize parameters (solvent, catalyst loading) to minimize side reactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variables affecting results.
- Proteomic Profiling : Use LC-MS/MS to verify target engagement in different biological models .
- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., OECD guidelines) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
